3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
2-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-17-2-4-18(5-3-17)20-6-7-21(25-24-20)29-12-10-28(11-13-29)16-22-26-27-23(31-22)19-8-14-30-15-9-19/h2-7,19H,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIAWGOXYYUGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=C(O4)C5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzene and an appropriate catalyst such as aluminum chloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridazine core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and oxadiazole rings serve as primary sites for nucleophilic substitution.
Key Observations:
-
Oxadiazole Reactivity :
The 1,3,4-oxadiazole ring participates in nucleophilic ring-opening reactions under basic conditions. Thiourea or hydrazine hydrate can displace oxadiazole sulfur or oxygen atoms, forming thiadiazoles or triazoles .
Electrophilic Aromatic Substitution
The pyridazine and 4-methylphenyl groups undergo electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of adjacent heteroatoms.
Key Observations:
-
Pyridazine Nitration :
Nitration occurs at the C5 position of pyridazine under mixed acid (HNO₃/H₂SO₄), yielding nitro derivatives. The 4-methylphenyl group directs electrophiles to para positions . -
Methylphenyl Halogenation :
Bromination of the 4-methylphenyl group using Br₂/FeBr₃ produces 3-bromo-4-methylphenyl derivatives .
Cycloaddition and Ring-Opening Reactions
The oxadiazole moiety engages in [3+2] cycloadditions with dipolarophiles like acetylene derivatives, forming fused heterocycles .
Example Reaction:
textOxadiazole + Alkyne → Isoxazole/Pyrazole Hybrid Conditions: Cu(I) catalysis, 80–100°C[5]
Oxidation and Reduction
-
Oxidation of Methyl Groups :
The 4-methylphenyl substituent oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-carboxyphenyl derivatives . -
Reduction of Oxadiazole :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, altering electronic properties .
Biological Interactions and Reactivity
The compound’s bioactivity is linked to its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) :
Synthetic Pathways and Derivatives
Derivatives of this compound are synthesized via:
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the oxadiazole ring, forming pyridazine-6-carboxylic acid.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic (pH < 3) or basic (pH > 10) conditions via oxadiazole ring hydrolysis .
Computational Reactivity Insights
DFT calculations (B3LYP/6-311+G**) predict:
Scientific Research Applications
Overview
The compound 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine (CAS Number: 2380178-77-6) has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its applications, focusing on scientific research findings and case studies.
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. The oxadiazole ring is known to enhance the pharmacological profile of various drug candidates. Studies have shown that derivatives similar to 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine can inhibit tumor cell proliferation effectively, making it a candidate for cancer therapeutics .
Antimicrobial Properties
Compounds with oxadiazole structures have demonstrated antimicrobial activities against a range of pathogens. The incorporation of the piperazine and pyridazine moieties in this compound may enhance its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound could serve as a lead for developing new antimicrobial agents .
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological activity. Compounds similar to this one have shown potential in treating neurological disorders by modulating neurotransmitter systems. Research is ongoing to evaluate its effects on conditions such as anxiety and depression .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of several oxadiazole-containing compounds for their antitumor activity. Among these, derivatives of 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine exhibited promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy. The results indicated that certain modifications to the structure significantly enhanced antibacterial properties against resistant strains of bacteria, suggesting that the compound could be further developed into a therapeutic agent for infectious diseases .
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares the target compound with structurally related derivatives from the evidence:
Key Structural and Functional Differences
- Piperazine Substituents: The target compound’s piperazine is functionalized with a 1,3,4-oxadiazole-oxan-4-yl group, distinct from the 2-fluorophenyl (), chlorophenoxypropyl (), or furan-carbonyl () groups. The oxadiazole-oxane combination likely enhances polarity and hydrogen-bonding capacity compared to aromatic or alkyl substituents. ’s sulfamoyl-piperidine derivatives lack the pyridazine core but share the 1,3,4-oxadiazole motif, underscoring its versatility in drug design.
Pyridazine Modifications :
Pharmacological Comparisons
- Anti-Inflammatory/Anticancer Activity: Pyridazinones with fluorophenyl-piperazine substituents () exhibit anti-inflammatory and anticancer effects, attributed to COX-2 inhibition or kinase modulation . The target compound’s oxadiazole group could similarly target enzymes but with improved selectivity due to oxane’s stereochemistry.
- Antibacterial Activity :
- Anti-Viral Potential: Chlorophenoxypropyl-piperazine pyridazines () inhibit viral replication, possibly via RNA polymerase binding.
Biological Activity
3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine, with CAS number 2380178-77-6, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its chemical structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The structure features a pyridazine ring substituted with a piperazine moiety and an oxadiazole group, which are key to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2380178-77-6 |
| Molecular Formula | C23H28N6O2 |
| Molecular Weight | 420.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine exhibit significant antimicrobial activity. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .
Anticancer Activity
There is emerging evidence that this compound may have anticancer properties. Research has demonstrated that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. A study published in Drug Target Insights highlighted the potential of piperazine-based compounds in targeting cancer pathways . The specific mechanism of action for 3-(4-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine remains to be fully elucidated but may involve modulation of cell cycle regulators or apoptosis pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that compounds with similar scaffolds can protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases .
Study 1: Antimicrobial Activity Evaluation
In a laboratory setting, the antimicrobial efficacy of various derivatives was tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anticancer Mechanism Investigation
A study focused on the anticancer properties observed that the compound induced cell cycle arrest in the G2/M phase in human breast cancer cells (MCF-7). This was associated with increased expression of p53 and decreased expression of cyclin B1 .
Study 3: Neuroprotective Potential Assessment
In vitro assays demonstrated that the compound could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures treated with neurotoxic agents. This suggests a protective mechanism against oxidative damage .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of heterocyclic compounds like this pyridazine derivative typically involves multi-step protocols. Key steps include:
- Cyclization : Use NaH in toluene for nucleophilic substitution reactions to form oxadiazole or piperazine moieties (e.g., cyclization of hydrazides with carboxylic acid derivatives) .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
- Optimization : Vary reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to maximize yield. For example, achieved optimal conditions for similar triazolo-thiadiazoles by adjusting reaction times and catalyst ratios.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Structural Confirmation :
- Purity Analysis :
Advanced: How can molecular docking studies be designed to evaluate the compound’s interaction with target enzymes like 14-α-demethylase lanosterol (PDB:3LD6)?
Methodological Answer:
- Target Selection : Use enzymes with known roles in therapeutic pathways (e.g., fungal 14-α-demethylase for antifungal activity) .
- Software : Employ AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation :
- Analysis : Prioritize docking poses with oxadiazole and piperazine moieties oriented toward the enzyme’s active site (e.g., heme-binding pocket in 3LD6) .
Advanced: What strategies resolve contradictions between in silico binding predictions and in vitro bioassay results for this compound?
Methodological Answer:
- Hypothesis Testing :
- If docking predicts strong binding but bioassays show weak activity, assess compound solubility (e.g., logP > 3 may reduce bioavailability) or metabolic stability (use liver microsome assays) .
- For false negatives, evaluate protein flexibility (e.g., molecular dynamics simulations to account for active-site conformational changes) .
- Experimental Refinement :
Advanced: How can structure-activity relationships (SAR) be established for heterocyclic components like 1,3,4-oxadiazole and piperazine?
Methodological Answer:
- Systematic Modifications :
- Bioactivity Profiling :
- Computational Modeling :
Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Key Metrics : Analyze bond lengths (e.g., C-N in oxadiazole ~1.32 Å) and torsional angles to confirm planarity of heterocyclic systems .
Basic: How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
